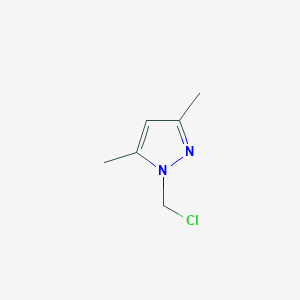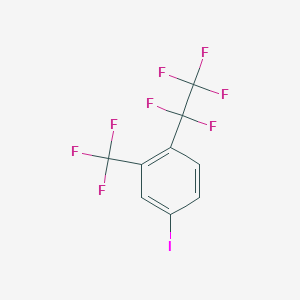
4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene is a specialized organic compound characterized by the presence of iodine, pentafluoroethyl, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene typically involves the introduction of iodine, pentafluoroethyl, and trifluoromethyl groups onto a benzene ring. One common method involves the use of halogenation reactions, where iodine is introduced to the benzene ring under controlled conditions. The pentafluoroethyl and trifluoromethyl groups can be added through nucleophilic substitution reactions using appropriate reagents .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and substitution reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the iodine or fluorine atoms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized benzene derivatives .
Applications De Recherche Scientifique
4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential use in drug development and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene involves its interaction with molecular targets through its iodine, pentafluoroethyl, and trifluoromethyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition, which allow the compound to modify other chemical structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 4-Iodo-1-(pentafluoroethyl)benzene
- 4-Iodo-2-(trifluoromethyl)benzene
Uniqueness
4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene is unique due to the simultaneous presence of iodine, pentafluoroethyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H3F8I |
|---|---|
Poids moléculaire |
390.01 g/mol |
Nom IUPAC |
4-iodo-1-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F8I/c10-7(11,9(15,16)17)5-2-1-4(18)3-6(5)8(12,13)14/h1-3H |
Clé InChI |
KZPPNKYCNLAWJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)C(F)(F)F)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


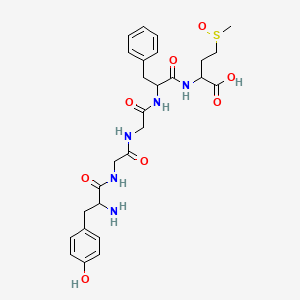
![6-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12117756.png)


![Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12117765.png)
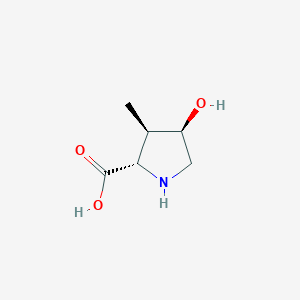
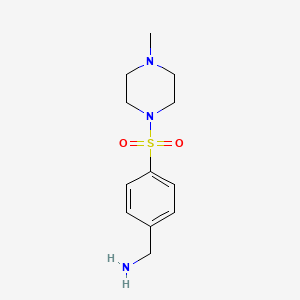


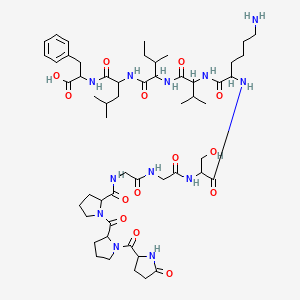


![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12117798.png)
